![molecular formula C23H24O8 B054499 ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate CAS No. 116409-03-1](/img/structure/B54499.png)
ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate, also known as DMDD, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. DMDD belongs to the family of chromenes and has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Mecanismo De Acción
The mechanism of action of ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate is not fully understood. However, it has been suggested that ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammatory and tumorigenic processes.
Biochemical and Physiological Effects
ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has been shown to inhibit the replication of various viruses, including influenza A virus and HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate is also stable and can be stored for long periods without degradation. However, ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate also has poor bioavailability, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate research. One area of interest is the development of ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate-based therapeutics for the treatment of cancer. Furthermore, the antiviral activity of ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate warrants further investigation, particularly for the development of novel antiviral agents. Finally, the mechanisms of action of ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate need to be further elucidated to fully understand its biological activities and potential therapeutic applications.
Conclusion
ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, antitumor, and antiviral effects. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has been extensively studied for its potential therapeutic applications, and there are several future directions for ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate research. Despite its limitations, ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has the potential to be developed into novel therapeutics for the treatment of various diseases.
Métodos De Síntesis
Ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate can be synthesized through a multistep process involving the reaction of 2,3-dihydrobenzofuran with 3,4,5-trimethoxybenzaldehyde and ethyl bromoacetate. The resulting product is then subjected to various reactions, including cyclization, esterification, and oxidation, to obtain ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate in high yield and purity.
Aplicaciones Científicas De Investigación
Ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has also been shown to have antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has been found to possess antiviral activity against various viruses, including influenza A virus and human immunodeficiency virus (HIV).
Propiedades
Número CAS |
116409-03-1 |
|---|---|
Nombre del producto |
ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate |
Fórmula molecular |
C23H24O8 |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate |
InChI |
InChI=1S/C23H24O8/c1-6-28-23(24)18-12(2)14-7-8-15-22(30-11-29-15)20(14)31-19(18)13-9-16(25-3)21(27-5)17(10-13)26-4/h7-10,19H,6,11H2,1-5H3 |
Clave InChI |
RGZYMLHBTMVDJV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C3=C(C=C2)OCO3)OC1C4=CC(=C(C(=C4)OC)OC)OC)C |
SMILES canónico |
CCOC(=O)C1=C(C2=C(C3=C(C=C2)OCO3)OC1C4=CC(=C(C(=C4)OC)OC)OC)C |
Sinónimos |
8H-1,3-Dioxolo(4,5-h)(1)benzopyran-7-carboxylic acid, 6-methyl-8-(3,4, 5-trimethoxyphenyl)-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



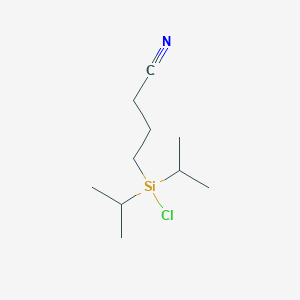
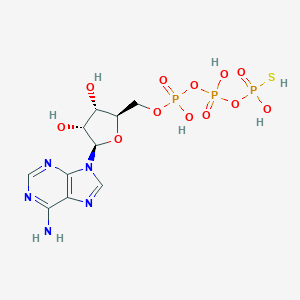

![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)

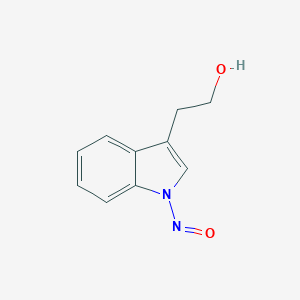
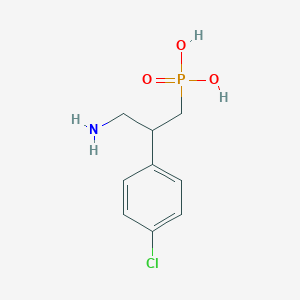
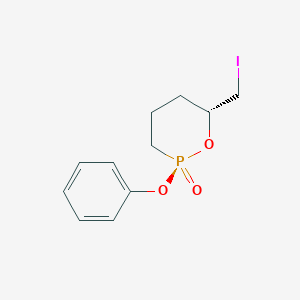
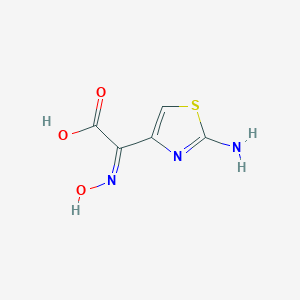

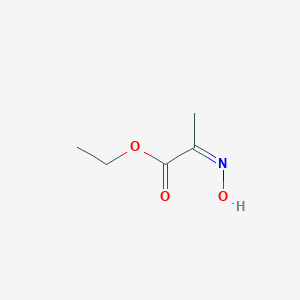
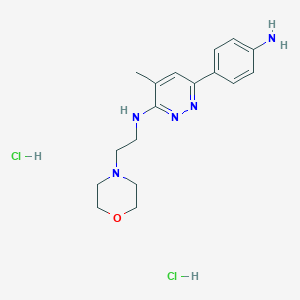
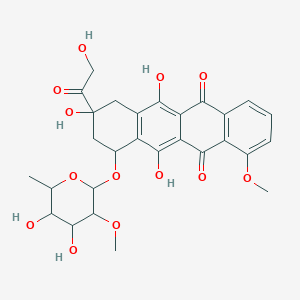
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)